3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide
Description
3-Chloro-N-[2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a 3-chlorobenzoyl group linked to a 2-(thiophen-2-yl)ethylamine moiety. This compound serves as a key intermediate in synthesizing heterocyclic frameworks, such as diazepines, via copper-catalyzed cyclization reactions . Its structure combines aromatic chlorination (enhancing lipophilicity and metabolic stability) with a thiophene-based side chain (contributing to π-π interactions in biological targets).
Properties
IUPAC Name |
3-chloro-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c14-11-4-1-3-10(9-11)13(16)15-7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKKMUILWPBKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(thiophen-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-[2-(thiophen-2-yl)ethyl]benzamide, a compound with potential applications in medicinal chemistry and material science, has garnered attention for its unique structural properties and biological activities. This article explores the various applications of this compound, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study demonstrated that a compound structurally related to this compound inhibited the growth of breast cancer cells in vitro .
Antimicrobial Properties
The presence of the thiophene moiety in the compound suggests potential antimicrobial activity. Thiophene derivatives have been reported to possess antibacterial and antifungal properties. A study highlighted that certain thiophene-containing compounds showed efficacy against Gram-positive bacteria, indicating that this compound could be explored for similar applications .
Organic Electronics
The incorporation of thiophene in organic semiconductors has been widely studied due to its favorable electronic properties. Compounds like this compound could serve as building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Research has shown that thiophene derivatives enhance charge mobility and stability in organic electronic devices .
Polymer Chemistry
In polymer chemistry, benzamide derivatives are often used as monomers or additives to enhance thermal stability and mechanical properties. The unique combination of the chloro group and thiophene ring in this compound may allow it to be utilized in the synthesis of novel polymers with tailored properties for specific applications such as coatings or adhesives .
Enzyme Inhibition
Studies have also investigated the potential of benzamide derivatives as enzyme inhibitors. For example, certain compounds have been identified as inhibitors of histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression. The structure of this compound suggests it may similarly interact with biological targets, warranting further investigation into its enzyme inhibitory potential .
Table 1: Summary of Biological Activities
| Activity Type | Related Studies | Findings |
|---|---|---|
| Anticancer | Inhibition of breast cancer cell growth | |
| Antimicrobial | Efficacy against Gram-positive bacteria | |
| Enzyme Inhibition | Potential HDAC inhibitor |
Table 2: Material Applications
| Application Type | Related Studies | Findings |
|---|---|---|
| Organic Electronics | Enhanced charge mobility in OLEDs | |
| Polymer Chemistry | Improved thermal stability in polymers |
Case Study 1: Anticancer Activity
A recent study evaluated a series of benzamide derivatives, including those related to this compound, for their ability to induce apoptosis in breast cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.
Case Study 2: Organic Electronics
Research conducted on thiophene-based materials demonstrated that incorporating compounds like this compound into polymer matrices improved the efficiency of organic solar cells by enhancing light absorption and charge transport.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to specific proteins, thereby modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural Analogues
Structural analogues of 3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide vary in substituents on the benzamide ring, ethylamine chain, or thiophene moiety. Key examples include:
Key Trends :
- Electron-withdrawing groups (e.g., Cl in 3-chloro derivatives) enhance stability and receptor affinity.
- Thiophene vs. phenyl : Thiophene’s sulfur atom improves binding to metalloenzymes or receptors with sulfur-preferring pockets .
- Polar substituents (e.g., methoxy, hydroxy) increase solubility but may reduce blood-brain barrier (BBB) penetration .
Physicochemical Properties
Insights :
- Yield variability : Steric bulk (e.g., Rip-D’s hydroxyl group) or complex side chains (e.g., sulfonyl groups) reduce yields .
- Thermal stability : Higher melting points in hydroxylated derivatives (Rip-D) suggest stronger intermolecular hydrogen bonding .
Structure-Activity Relationships :
- Thiophene incorporation : Enhances binding to CNS targets (e.g., diazepine precursors) due to sulfur’s electronic effects .
- Chlorine position : 3-Chloro substitution on benzamide optimizes steric and electronic compatibility with GPCRs .
Challenges :
Biological Activity
3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide backbone with a chloro substituent and an ethyl chain linked to a thiophene moiety. Its molecular formula is CHClNS, with a molecular weight of approximately 253.75 g/mol. The unique structure allows for various interactions with biological macromolecules, particularly through π–π stacking and hydrogen bonding, which are critical for its biological activity.
The mechanism of action of this compound involves:
- Interaction with Biological Macromolecules : The thiophene ring can engage in π–π interactions with aromatic residues in proteins, while the chloro and ethyl groups may form hydrogen bonds.
- Target Enzyme Inhibition : The compound is believed to inhibit specific enzymes or receptors by blocking substrate access, thereby modulating their activity .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. In vitro studies have indicated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in preliminary assays .
Anticancer Potential
Research has also explored the compound's anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models. The compound's structural similarities to other bioactive molecules suggest potential pathways for therapeutic development against cancer .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC (µM) | Activity |
|---|---|---|---|
| Study 1 | NSCLC | 8.1 | Apoptosis induction |
| Study 2 | E. coli | 15.6 | Antimicrobial activity |
| Study 3 | S. aureus | 12.0 | Antimicrobial activity |
These studies highlight the compound's potential as both an antimicrobial and anticancer agent.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of this compound with various biological targets. The results indicate strong binding affinities for several enzymes involved in cancer progression and microbial resistance, supporting its role as a lead candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
